Lonchocarpol A, also known as Senegalensin, is a prenylated flavanone, a class of flavonoids characterized by a phenyl group attached to a chroman-4-one backbone with an additional isoprenyl group. [, , , , , , , , ]
Antibacterial Activity: Studies have shown Lonchocarpol A to be active against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). [, ]
Antimalarial Activity: Promising antimalarial activity has been observed against Plasmodium falciparum, the parasite responsible for malaria. [, , , , ]
Anti-HIV Activity: Lonchocarpol A demonstrated inhibitory activity against HIV in cell-based assays. [, ]
Anti-inflammatory Activity: It exhibits anti-inflammatory properties, particularly by reducing nitric oxide production in microglial cells. []
Antioxidant Activity: Lonchocarpol A displays radical scavenging activity against DPPH radicals. [, , ]
Potential Anticancer Activity: Though requiring further investigation, preliminary studies suggest potential anticancer effects. []
Related Compounds
Lupinifolin
Compound Description: Lupinifolin is an isoprenylated flavanone found in several plant species, including Erythrina fusca. It has demonstrated antimalarial activity in vitro against Plasmodium falciparum with an IC50 of 0.8 µg/mL. [, ] It also showed antioxidant activity with an IC50 of 128.64 ppm in DPPH assays. []
Relevance: Lupinifolin is frequently isolated alongside Lonchocarpol A from the same plant sources. [, , , ] They share a flavanone core structure but differ in the position and type of isoprenyl substituents.
Senegalensin
Compound Description: Senegalensin is a prenylated isoflavone characterized by a hydroxyisopropyldihydrofuran moiety. [, ] It was initially misidentified and later revised to its correct structure. [, ]
Relevance: While Senegalensin belongs to the isoflavone class and Lonchocarpol A is a flavanone, both are prenylated flavonoids often found in Erythrina species. [, ] Their co-occurrence suggests potential biosynthetic connections.
Compound Description: Euchrenone b10 is a prenylated isoflavone structurally similar to Senegalensin. It also possesses a hydroxyisopropyldihydrofuran moiety but differs in the position of this substituent on the core isoflavone skeleton. []
Relevance: Euchrenone b10's structural similarity and co-isolation with Senegalensin highlight the diversity of prenylated flavonoids, a group to which Lonchocarpol A also belongs. []
Sandwicensin
Compound Description: Sandwicensin is a pterocarpan exhibiting weak antimycobacterial activity with a minimum inhibitory concentration (MIC) of 100 µg/mL. [] It was found alongside Lonchocarpol A in Erythrina fusca. []
Relevance: The co-occurrence of Sandwicensin, a pterocarpan, with Lonchocarpol A, a flavanone, in Erythrina fusca suggests potential synergistic biological effects and shared biosynthetic pathways within the plant. []
Erythrisenegalone
Compound Description: Erythrisenegalone is a flavonoid isolated from Erythrina fusca, demonstrating weak antimycobacterial activity with an MIC of 50 µg/mL. []
Relevance: Similar to Sandwicensin, the presence of Erythrisenegalone, alongside Lonchocarpol A, in Erythrina fusca suggests a potential for synergistic biological effects and shared biosynthetic pathways within the plant. [, ]
Citflavanone
Compound Description: Citflavanone is a flavanone found in several plant species, including Erythrina fusca and Citrus medica. [, ]
Relevance: As a flavanone, Citflavanone shares the core structure with Lonchocarpol A, highlighting the diversity within this class of compounds. [, ] Their frequent co-isolation points to potential shared roles in plant physiology or defense mechanisms.
Liquiritigenin
Compound Description: Liquiritigenin is a flavanone found in licorice root and other plant sources. []
Relevance: Liquiritigenin, while structurally similar to Lonchocarpol A, is not reported to be prenylated. This structural difference may impact their biological activities and biosynthesis. []
8-Prenyldaidzein
Compound Description: 8-Prenyldaidzein is a prenylated isoflavone isolated from Erythrina fusca. []
Relevance: Although 8-Prenyldaidzein is an isoflavone and Lonchocarpol A is a flavanone, both are prenylated, highlighting the significance of prenylation in modifying the biological activity of flavonoids. []
4’-O-Methyl-8-isoprenylnaringenin
Compound Description: 4’-O-Methyl-8-isoprenylnaringenin is an isoprenylated flavanone identified in Macaranga hosei. It demonstrated radical scavenging activity against DPPH with an IC50 of 1298.0 μM. []
Relevance: This compound shares a close structural resemblance with Lonchocarpol A, differing only in the methylation pattern on the flavanone core. [] This subtle structural difference highlights the impact of methylation on the biological activity of prenylated flavanones.
Compound Description: Nymphaeol C is a prenylated flavanone isolated from Macaranga hullettii and exhibited high antiplasmodial activity with an IC50 of 0.61 µm against Plasmodium falciparum 3D7. []
Relevance: Nymphaeol C, found alongside Lonchocarpol A in Macaranga hullettii, shares a similar prenylated flavanone skeleton. [] This co-occurrence, along with their antiplasmodial activity, suggests potential for synergistic effects.
Phaseollidin
Compound Description: Phaseollidin is a pterocarpan identified in Erythrina crista-galli, exhibiting both antimalarial and antioxidant activity. It showed an IC50 of 1.66 µg/mL against Plasmodium falciparum and 209.4 µM against DPPH radicals. []
Relevance: While structurally different, Phaseollidin's co-isolation with Lonchocarpol A from Erythrina species suggests potential interactions and shared biosynthetic pathways in these plants. [, ]
Compound Description: Macahuilettiin A is a newly discovered isoprenylated flavanone from the leaves of Macaranga hullettii. It exhibits high antiplasmodial activity with an IC50 value of 0.15 µm against Plasmodium falciparum 3D7. []
Relevance: Macahuilettiin A and Lonchocarpol A, both isolated from Macaranga hullettii, highlight the richness of this plant species in prenylated flavanones with potential antimalarial properties. []
Synthesis Analysis
The synthesis of 6,8-diprenylnaringenin can be achieved through several methods. One effective approach involves the use of europium(III)-catalyzed Claisen rearrangement techniques. This method typically starts with commercially available naringenin and utilizes prenyl ether intermediates. The key steps include:
Preparation of Prenyl Ether: A prenyl ether is synthesized from naringenin.
Claisen Rearrangement: The prenyl ether undergoes a domino Claisen-Cope rearrangement, facilitated by europium(III) catalysts, to yield 6,8-diprenylnaringenin.
Purification: The resulting product is purified through chromatographic techniques to isolate the desired compound in racemic form.
This synthetic route is efficient and allows for the production of both 6,8-diprenylnaringenin and its analogs.
Molecular Structure Analysis
The molecular structure of 6,8-diprenylnaringenin can be described by its chemical formula C21H24O5. It features two prenyl groups attached at the 6th and 8th positions of the naringenin backbone. The structural representation includes:
Flavonoid Backbone: A chromone structure with hydroxyl groups contributing to its reactivity.
Prenyl Substituents: Two isoprenoid side chains enhancing its biological activity.
The compound's stereochemistry plays a crucial role in its interaction with biological targets and its estrogenic properties.
Chemical Reactions Analysis
6,8-Diprenylnaringenin can participate in various chemical reactions typical for flavonoids:
Hydroxylation Reactions: The presence of hydroxyl groups allows for further functionalization.
Conjugation Reactions: It can undergo conjugation with glucuronic acid or sulfate groups, which may affect its bioavailability and metabolism.
Oxidation Reactions: Under certain conditions, it can be oxidized to form reactive intermediates that may interact with cellular targets.
These reactions are significant for understanding the compound's metabolic pathways and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6,8-diprenylnaringenin primarily involves its function as a phytoestrogen. It binds to estrogen receptors (ERs), particularly estrogen receptor alpha and beta, mimicking the effects of endogenous estrogens. This interaction can lead to:
Gene Expression Modulation: Activation or inhibition of gene expression related to growth and reproductive functions.
Cell Proliferation Effects: Influencing cell proliferation in hormone-sensitive tissues, which has implications for breast cancer research.
The compound's estrogenic activity has been demonstrated in various in vitro studies, highlighting its potential as a therapeutic agent.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6,8-diprenylnaringenin include:
These properties influence the compound's behavior in biological systems and its formulation in pharmaceutical applications.
Applications
6,8-Diprenylnaringenin has several scientific uses:
Pharmaceutical Research: Investigated for its potential role in hormone replacement therapy due to its phytoestrogenic properties.
Cancer Research: Studied for its effects on breast cancer cell lines and potential protective roles against hormone-related cancers.
Nutraceuticals: Incorporated into dietary supplements aimed at modulating hormonal balance in menopausal women.
Research continues to explore the full spectrum of biological activities associated with this compound, particularly its safety profile and efficacy in clinical settings.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
SUN-K0706, also known as K0706, is a potent and orally active Bcr-Abl kinase inhibitor. K0706 selectively targets and binds to the Bcr-Abl fusion oncoprotein, including various Bcr-Abl mutant forms, such as those with the ‘gatekeeper’ resistance mutation T315I. This inhibits proliferation of Bcr-Abl-expressing tumor cells. The Bcr-Abl fusion protein is an aberrantly activated tyrosine kinase produced by certain leukemia cells. T315I, a threonine (T) to isoleucine (I) amino acid substitution at position 315 in the tyrosine-protein kinase ABL1 portion of the Bcr-Abl fusion protein, plays a key role in resistance to certain chemotherapeutic agents, and its expression is associated with poor prognosis.
Suprafenacine is an inhibitor of tubulin polymerization (IC50 = 0.38 μM) with anticancer activity. It inhibits the proliferation of HeLa, Jurkat, SNU-16, MDA-MB-231, A549, SH-SY5Y, HCT15, and KB-3-1 cells (IC50s = 83-381.2 nM) and P-glycoprotein-enriched KB-VI cells (IC50 = 215.7 nM). Suprafenacine (10 μM) increases phosphorylation of JNK and Bcl-2 and induces apoptosis and cell cycle arrest at the G2/M phase in HeLa cells. Suprafenacine (20 mg/kg) reduces tumor growth in an HCT15 colon adenocarcinoma mouse xenograft model. Suprafenacine is a novel cell permeable selective inhibitor of cancer cell proliferation, binding microtubules at the colchicine-binding site and inhibiting polymerization, leading to G2/M cell cycle arrest and cell death via a mitochondria-mediated apoptotic pathway.
Sunitinib is a member of pyrroles and a monocarboxylic acid amide. It has a role as an angiogenesis inhibitor, an antineoplastic agent, an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor, a vascular endothelial growth factor receptor antagonist, an immunomodulator and a neuroprotective agent. It is functionally related to a 3-methyleneoxindole. Sunitinib is a small-molecule multi-targeted receptor tyrosine kinase (RTK) inhibitor. On January 26, 2006, the agent was formally approved by the US FDA for the indications of treating renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST). For these purposes, sunitinib is generally available as an orally administered formulation. Sunitinib inhibits cellular signaling by targeting multiple RTKs. These include all platelet-derived growth factor receptors (PDGF-R) and vascular endothelial growth factor receptors (VEGF-R). Sunitinib also inhibits KIT (CD117), the RTK that drives the majority of GISTs. In addition, sunitinib inhibits other RTKs including RET, CSF-1R, and flt3. Sunitinib is a Kinase Inhibitor. The mechanism of action of sunitinib is as a Protein Kinase Inhibitor. Sunitinib is multi-specific tyrosine kinase receptor inhibitor that is used in the therapy of gastrointestinal stromal tumors and advanced renal cell carcinoma. Sunitinib therapy is associated with transient elevations in serum aminotransferase and bilirubin levels and rare instances of clinically apparent acute liver injury. Sunitinib is a natural product found in Penicillium terrestre and Penicillium solitum with data available. Sunitinib Malate is the orally bioavailable malate salt of an indolinone-based tyrosine kinase inhibitor with potential antineoplastic activity. Sunitinib blocks the tyrosine kinase activities of vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor b (PDGFRb), and c-kit, thereby inhibiting angiogenesis and cell proliferation. This agent also inhibits the phosphorylation of Fms-related tyrosine kinase 3 (FLT3), another receptor tyrosine kinase expressed by some leukemic cells. Sunitinib is an indolinone derivative and tyrosine kinase inhibitor with potential antineoplastic activity. Sunitinib blocks the tyrosine kinase activities of vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor b (PDGFRb), and c-kit, thereby inhibiting angiogenesis and cell proliferation. This agent also inhibits the phosphorylation of Fms-related tyrosine kinase 3 (FLT3), another receptor tyrosine kinase expressed by some leukemic cells. An indole and pyrrole derivative that inhibits VEGFR-2 and PDGFR BETA RECEPTOR TYROSINE KINASES. It is used as an antineoplastic agent for the treatment of GASTROINTESTINAL STROMAL TUMORS, and for treatment of advanced or metastatic RENAL CELL CARCINOMA. See also: Sunitinib Malate (has salt form).
Suplatast is an antiallergic agent. It inhibits IL-4 and IL-5 production in conalbumin-stimulated D10.G4.1 murine T helper 2 (Th2) cells in a concentration-dependent manner. Suplatast (100 mg/kg) inhibits ovalbumin-induced increases in eosinophil and total cell numbers, as well as IL-4, IL-5, and IL-13, but not IFN-γ, levels in bronchoalveolar lavage fluid (BALF) in an ovalbumin-sensitized mouse model of asthma. It also inhibits ovalbumin-induced increases in ovalbumin-specific IgE in serum and bronchial hyperresponsiveness to methacholine in the ovalbumin-sensitized mouse model of asthma. Suplatast Tosilate is a novel capsular anti-asthmatic agent that suppresses both IgE production, IL-4 and IL-5 synthesis with IC50 above 100 μM. Suplatast tosilate has an inhibitory effect on antibody production in isolated mouse splenic and human peripheral blood B cells with IC50 >100 nM. Suplatast tosilate inhibits mouse and human cytokine production, IFN-γ, IL-2, IL-4, IL-5 and IL-10 with an IC50 >100 nM. Suplatast tosilate (100 mg/kg/100 μL) significantly reduces the number of total cells and eosinophils in BALF (around -40%) and almost completely inhibits the development of antigen-induced BHR. Histological findings confirm the reduction of submucosal cell infiltration in the lung, and disclose the marked inhibition of bronchial epithelial cell damage. Ovalbumin-specific IgE is slightly but significantly reduced. The levels of IL-4, IL-5 and IL-13 in BALF are significantly decreased in mice treated with Suplatast tosilate compared to those in untreated mice.
Suprofen is an aromatic ketone that is thiophene substituted at C-2 by a 4-(1-carboxyethyl)benzoyl group. It has a role as a non-steroidal anti-inflammatory drug, a non-narcotic analgesic, an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor, an antirheumatic drug, a peripheral nervous system drug and a drug allergen. It is a member of thiophenes, a monocarboxylic acid and an aromatic ketone. An ibuprofen-type anti-inflammatory analgesic and antipyretic. It inhibits prostaglandin synthesis and has been proposed as an anti-arthritic. It is no longer approved for use in the United States. An IBUPROFEN-type anti-inflammatory analgesic and antipyretic. It inhibits prostaglandin synthesis and has been proposed as an anti-arthritic.
Suramin is a member of the class of phenylureas that is urea in which each of the amino groups has been substituted by a 3-({2-methyl-5-[(4,6,8-trisulfo-1-naphthyl)carbamoyl]phenyl}carbamoyl)phenyl group. An activator of both the rabbit skeletal muscle RyR1 and sheep cardiac RyR2 isoform ryanodine receptor channels, it has been used for the treatment of human African trypanosomiasis for over 100 years. It has a role as a ryanodine receptor agonist, a GABA-gated chloride channel antagonist, a GABA antagonist, an apoptosis inhibitor, an antineoplastic agent, an angiogenesis inhibitor, a purinergic receptor P2 antagonist, an EC 2.7.11.13 (protein kinase C) inhibitor, an antinematodal drug and a trypanocidal drug. It is a member of phenylureas, a secondary carboxamide and a naphthalenesulfonic acid. It is functionally related to a naphthalene-1,3,5-trisulfonic acid. It is a conjugate acid of a suramin(6-). A polyanionic compound with an unknown mechanism of action. It is used parenterally in the treatment of African trypanosomiasis and it has been used clinically with diethylcarbamazine to kill the adult Onchocerca. (From AMA Drug Evaluations Annual, 1992, p1643) It has also been shown to have potent antineoplastic properties. Suramin is manufactured by Bayer in Germany as Germanin®. Suramin is a natural product found in Strychnos spinosa with data available. Suramin is a polysulphonated naphthylurea with potential antineoplastic activity. Suramin blocks the binding of various growth factors, including insulin-like growth factor I (IGF-I), epidermal growth factor (EGF), platelet-derived growth factor (PDGF), and tumor growth factor-beta (TGF-beta), to their receptors, thereby inhibiting endothelial cell proliferation and migration. This agent also inhibits vascular endothelial growth factor (VEGF)- and basic fibroblast growth factor (bFGF)-induced angiogenesis; retroviral reverse transcriptase; uncoupling of G-proteins from receptors; topoisomerases; cellular folate transport; and steroidogenesis. (NCI04) A polyanionic compound with an unknown mechanism of action. It is used parenterally in the treatment of African trypanosomiasis and it has been used clinically with diethylcarbamazine to kill the adult Onchocerca. (From AMA Drug Evaluations Annual, 1992, p1643) It has also been shown to have potent antineoplastic properties.